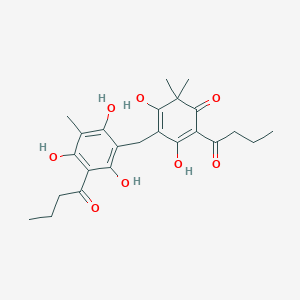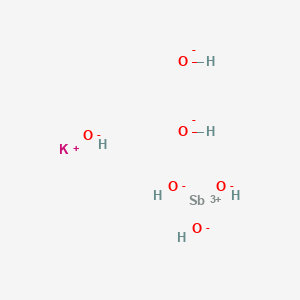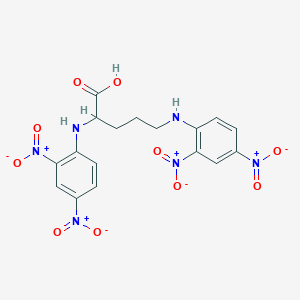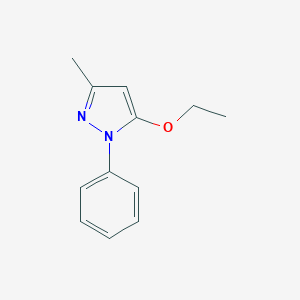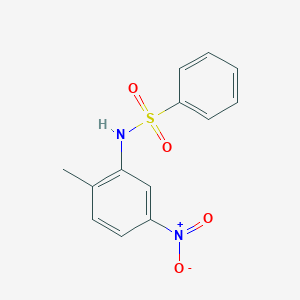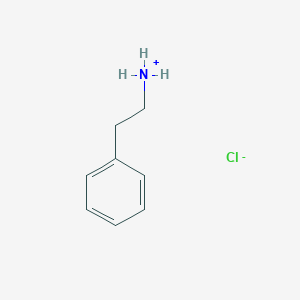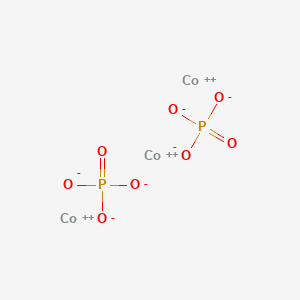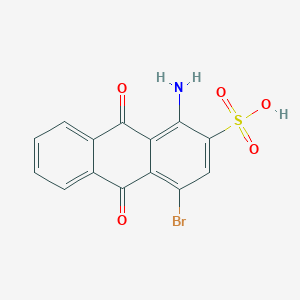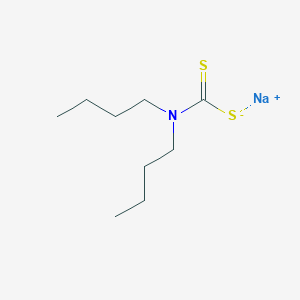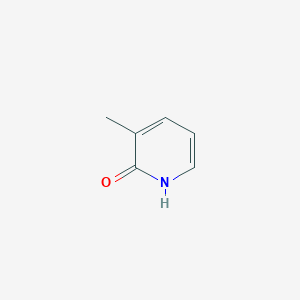
2-Hydroxy-3-methylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-ethyl-6-methyl-3-hydroxypyridine, involves processes like the acylation of 2-methylfuran with propionic anhydride, achieving yields up to 71% under specific conditions, highlighting the methods that could potentially be adapted for 2-Hydroxy-3-methylpyridine synthesis (Yao Xing-sheng, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxy-3-methylpyridine has been studied using techniques like FT-IR and FT-Raman spectroscopy, combined with density functional theory (DFT). These studies reveal insights into the vibrational modes, molecular stability, and bond strengths, as well as the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (M. Karnan, V. Balachandran, M. Murugan, 2012).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives, such as 3-hydroxypyridine and its analogs, include various transformations like N- and O-alkylation. These reactions contribute to understanding the reactivity and chemical behavior of 2-Hydroxy-3-methylpyridine under different conditions (V. Tyvorskii, D. N. Bobrov, 1998).
Aplicaciones Científicas De Investigación
-
Field: Organic Synthesis
- Application : 2-Hydroxy-3-methylpyridine is used as a reagent in organic synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a solution with a solvent appropriate for the reaction, and combined with the other reactants under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the goal would be to use 2-Hydroxy-3-methylpyridine to help construct a more complex organic molecule .
-
Field: Medicinal Chemistry
- Application : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .
- Method of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results : Simple collection and removal of the solvent gave products in very good yields that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
-
Field: Pyrimidine Synthesis
- Application : 3-Hydroxy-2-methylpyridine, which can be derived from 2-Hydroxy-3-methylpyridine, has been used in the synthesis of pyrimidine .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a solution with a solvent appropriate for the reaction, and combined with the other reactants under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the goal would be to use 3-Hydroxy-2-methylpyridine to help construct a more complex organic molecule .
-
Field: Pharmaceutical Synthesis
- Application : Pyridinols and pyridinamines, which can be derived from 2-Hydroxy-3-methylpyridine, are in great demand as synthons for pharmaceutical products .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a solution with a solvent appropriate for the reaction, and combined with the other reactants under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the goal would be to use 2-Hydroxy-3-methylpyridine to help construct a more complex organic molecule .
Direcciones Futuras
The future directions of 2-Hydroxy-3-methylpyridine research could involve further exploration of its synthesis methods and potential applications. Pyridine derivatives are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties . Therefore, the development of robust and efficient methods for the synthesis and functionalization of 2-Hydroxy-3-methylpyridine and related compounds could be a promising area of future research.
Propiedades
IUPAC Name |
3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDNXIKAWKCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143118 | |
| Record name | 3-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylpyridine | |
CAS RN |
1003-56-1 | |
| Record name | 2-Hydroxy-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM19FN4HHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



